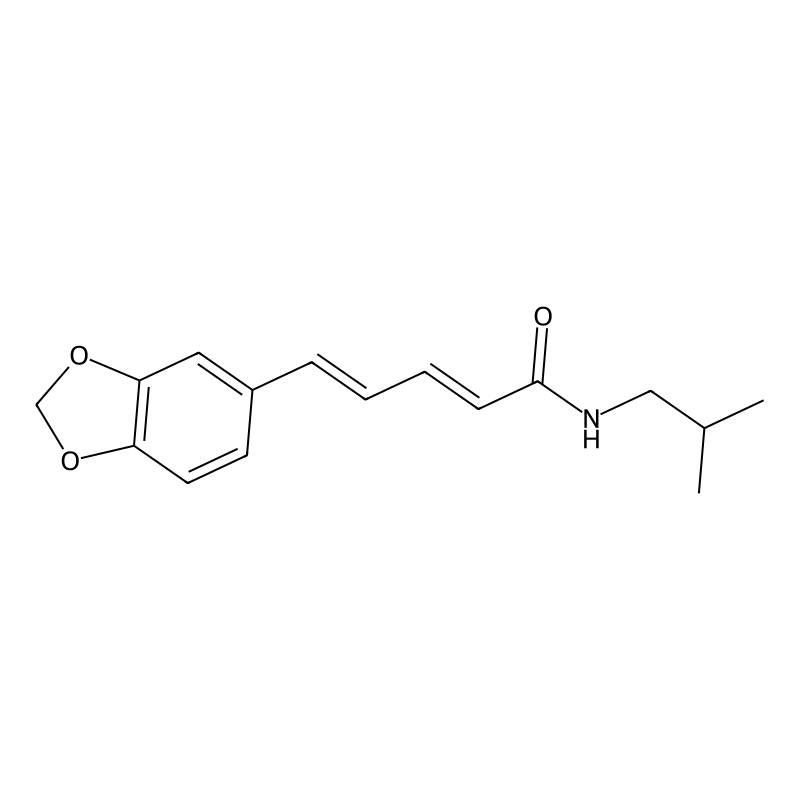

Piperlonguminine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroprotective Effects

Studies suggest that Piperlonguminine might have neuroprotective properties. Research has shown that it can reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease []. Additionally, Piperlonguminine may help protect neurons from damage caused by oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases [].

Anti-Cancer Properties

Some research suggests that Piperlonguminine may have anti-cancer properties. Studies have shown that it can induce cell death in various cancer cell lines [, ]. Additionally, Piperlonguminine may inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways [].

Anti-Inflammatory Effects

Preliminary research suggests that Piperlonguminine might have anti-inflammatory properties. Studies have shown that it can reduce the production of inflammatory mediators and suppress the activity of inflammatory signaling pathways [, ]. These findings suggest that Piperlonguminine might be beneficial in treating inflammatory conditions like arthritis and inflammatory bowel disease.

Piperlonguminine is a natural compound derived from the plant Piper longum, commonly known for its traditional medicinal uses. This compound belongs to a class of alkaloids and is structurally characterized by its unique lactam ring and multiple methoxy groups. Piperlonguminine has gained attention for its potential therapeutic properties, particularly in cancer treatment, due to its ability to selectively induce apoptosis in malignant cells while sparing normal cells .

The mechanism of action for piperlonguminine's various effects is still under investigation. Here are some potential areas of action based on current research:

- Anti-cancer properties: Piperlonguminine may inhibit the growth of cancer cells by affecting cell cycle progression and inducing apoptosis (programmed cell death) [].

- Anti-inflammatory properties: It might reduce inflammation by modulating signaling pathways involved in the inflammatory response [].

- Neuroprotective effects: Studies suggest it may protect brain cells from damage by reducing oxidative stress and inflammation [].

Piperlonguminine undergoes various chemical transformations, primarily involving oxidation and demethylation. Notably, studies have shown that the compound can be metabolized into several metabolites through enzymatic reactions. For instance, modifications at the lactam ring and the cinnamic portion lead to the formation of different metabolites, including those resulting from demethylation and epoxidation . The presence of reactive sites in its structure, particularly the C2-C3 olefin, plays a significant role in its reactivity and biological effects .

Piperlonguminine exhibits significant biological activity, particularly as an anticancer agent. It has been shown to elevate levels of reactive oxygen species in cancer cells, leading to oxidative stress and subsequent cell death. This selectivity for cancer cells is attributed to the compound's ability to exploit the altered redox state typical of malignant cells . Additionally, piperlonguminine inhibits various signaling pathways associated with cancer progression, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, thereby reducing tumor growth and metastasis .

The synthesis of piperlonguminine can be achieved through several methods:

- Natural Extraction: Isolated from Piper longum using solvent extraction techniques.

- Chemical Synthesis: Synthetic approaches have been developed that involve multi-step reactions starting from simpler organic compounds. Recent studies have synthesized analogs of piperlonguminine to explore structure-activity relationships and enhance its biological efficacy .

These synthetic methods allow for the production of derivatives that may possess improved pharmacological properties.

Piperlonguminine is primarily explored for its applications in oncology due to its selective cytotoxicity towards cancer cells. Its potential applications include:

- Cancer Treatment: As a therapeutic agent targeting various types of cancers such as prostate, lung, and glioblastoma.

- Antioxidant Properties: Utilized in formulations aimed at combating oxidative stress-related diseases.

- Research Tool: Employed in studies investigating cellular mechanisms related to oxidative stress and apoptosis .

Interaction studies have demonstrated that piperlonguminine can inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition can affect the pharmacokinetics of co-administered drugs . Additionally, it interacts with glutathione, impacting cellular detoxification processes and enhancing its anticancer effects through protein glutathionylation mechanisms .

Piperlonguminine shares structural similarities with several other compounds derived from Piper species or related alkaloids. Here are some comparable compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Piperine | Alkaloid with a piperidine ring | Anti-inflammatory, analgesic |

| Piplartine | Similar alkaloid | Anticancer properties |

| Piperlongum | Contains similar functional groups | Traditional medicinal uses |

| Capsaicin | Vanilloid structure | Analgesic, anti-inflammatory |

Uniqueness of Piperlonguminine: Unlike these compounds, piperlonguminine is particularly noted for its selective toxicity towards cancer cells via reactive oxygen species elevation and specific enzyme inhibition mechanisms. Its unique electrophilic nature allows it to interact with cellular macromolecules distinctly compared to other similar compounds.

Piperlonguminine is an amide alkaloid occurring in several Piper species.

Its molecular formula is $$C{16}H{19}NO_{3}$$ and the exact mass is 273.1365 Da [1].

The conjugated penta-2,4-dienamide side chain is locked in the (E,E) configuration, while the isobutyl moiety is achiral.

Key structural descriptors are given in Table 1.

| Parameter | Value |

|---|---|

| IUPAC name | (2E,4E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)penta-2,4-dienamide [1] |

| CAS registry number | 5950-12-9 [1] |

| PubChem CID | 5320621 [1] |

| Topological polar surface area | 47.6 Ų [1] |

| XLogP₃ (calculated) | 3.8 [1] |

| Rotatable bonds | 5 [1] |

| Formal charge | 0 [1] |

The rigid diene–amide conjugation and the methylenedioxy-phenyl ring produce an extended $$\pi$$-system that underlies the chromophore seen in ultraviolet spectroscopy and facilitates charge-stabilised fragment ions in mass spectrometry [2].

Spectral Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance

Table 2 lists the principal ^1H and ^13C chemical shifts recorded for crystalline piperlonguminine in chloroform-d$$_1$$ [2].

| Nucleus (ppm) | Assignment |

|---|---|

| ^1H NMR (500 MHz) | |

| 6.55 (2 H, s) | O-CH$$_2$$ of methylenedioxy bridge |

| 7.29 – 7.34 (3 H, m) | Aromatic protons H-2′, H-4′, H-6′ |

| 3.82, 2.10 (4 H, m) | Olefinic H-2, H-3 of diene chain |

| 3.99, 3.68, 3.25, 2.50 (4 H, m) | Olefinic H-4, H-5 of diene chain |

| 8.95 (6 H, d, $$J$$=6 Hz) | Isopropyl CH$$_3$$ × 2 |

| 7.90 (1 H, m) | Isopropyl CH |

| 6.55 (2 H, d) | N-CH$$_2$$ adjacent to amide N |

| ^13C NMR (125 MHz) | |

| 167.3 | Amide carbonyl C-1 |

| 146.7, 142.5 | C-3′, C-4′ (aromatic quaternary) |

| 136.0, 133.4 | Olefinic C-2, C-4 |

| 123.6, 122.8 | Olefinic C-3, C-5 |

| 109.1 | O-CH$$_2$$ (methylenedioxy) |

| 43.8 | N-CH$$_2$$ (isobutyl) |

| 28.9 | CH (isobutyl) |

| 19.3 | CH$$_3$$ (isobutyl) |

Infrared Spectroscopy

Attenuated-total-reflectance FT-IR bands (neat, cm⁻¹) are characteristic for the conjugated amide and benzodioxole ring [3]:

| Wavenumber | Intensity | Assignment |

|---|---|---|

| 3 292 | medium | N–H stretch |

| 1 662 | strong | α,β-unsaturated amide C=O |

| 1 600 – 1 580 | medium | C=C stretch of diene |

| 1 513 | medium | Aromatic C=C |

| 1 251 | strong | C–O–C asymmetric stretch (dioxole) |

| 1 036 | strong | C–O–C symmetric stretch |

Mass Spectrometry

Electron-impact and electrospray ionisation data reveal a base molecular ion at m/z 273.136 (M⁺·) and a diagnostic fragmentation pathway that expels the isobutylamine or the methylenedioxyphenyl moieties [2] [4].

| m/z (rel. int.) | Proposed fragment |

|---|---|

| 273 (100%) | Molecular ion (C₁₆H₁₉NO₃)⁺· [2] |

| 201 (85%) | Loss of isobutyl radical [2] |

| 173 (60%) | Benzodioxole cation [2] |

| 172 (40%) | Benzodioxole – H fragment [2] |

| 115 (100%) | Base peak in MS² (allylic ion) [4] |

A non-polar capillary GC column affords a Kovats index of 2 667.7 under a 60 → 280 °C programme [5].

Solubility and Stability Profiles

Solution Behaviour

| Medium | Solubility | Experimental note |

|---|---|---|

| DMSO | ≥ 20 mg mL⁻¹ at 20 °C [6] | Forms clear solution |

| Dimethyl formamide | ≥ 20 mg mL⁻¹ at 20 °C [6] | – |

| Ethanol (absolute) | ≤ 3 mg mL⁻¹ at 20 °C [6] | Solubility improves on warming |

| Aqueous buffers | Data not reported; low predicted water solubility consistent with logP 3.8 [1] | – |

Relevant Physicochemical Indices

| Descriptor | Value |

|---|---|

| LogP (XLogP₃) | 3.8 [1] |

| pKₐ (predicted) | 12.9 for the amide N–H; compound behaves as a neutral molecule at physiological pH [1] |

| Topological polar surface area | 47.6 Ų [1] |

| Hydrogen-bond donors / acceptors | 1 / 3 [1] |

Distribution in Piperaceae Family Species

Piperlonguminine demonstrates a distinctive distribution pattern within the Piperaceae family, with significant variations in concentration and occurrence across different species. The compound was first isolated from Piper longum Linnaeus, commonly known as long pepper, and has subsequently been identified in several other species within the genus [1] [2].

Primary Distribution in Piper longum

Piper longum serves as the most abundant natural source of piperlonguminine, with the compound originally isolated from the roots of this species [1] [3]. This perennial herbaceous plant is indigenous to the Indo-Malayan region and maintains a wide distribution throughout tropical and subtropical regions, including the Indian subcontinent, Myanmar, Sri Lanka, and various Southeast Asian territories [4] [5]. The species demonstrates remarkable adaptability, thriving in diverse ecological conditions from lowland tropical forests to higher elevation zones [5].

Quantitative analysis reveals that piperlonguminine content in Piper longum ranges from 0.42 to 1.82 milligrams per gram of dry weight, with an average concentration of 0.91 milligrams per gram [6]. This concentration represents approximately seven times higher levels compared to the closely related Piper nigrum, establishing Piper longum as the predominant natural source of this alkaloid compound [6].

Comparative Distribution Among Piper Species

The distribution of piperlonguminine across Piperaceae family members exhibits considerable species-specific variation. Piper nigrum, the source of black pepper, contains significantly lower concentrations of piperlonguminine, averaging 0.13 milligrams per gram of dry weight [6]. Despite this lower concentration, Piper nigrum demonstrates widespread cultivation across multiple continents, with primary production centers in India, which leads global production at approximately 191,000 tonnes annually [7].

Piper retrofractum, collected from Ishigaki, Japan, demonstrates notably high piperlonguminine content similar to that observed in Piper longum specimens from Vietnam [6]. This finding suggests that certain geographic populations may concentrate higher levels of the compound through adaptive mechanisms or environmental pressures.

Conversely, Piper betle, commonly cultivated in Taiwan and throughout Southeast Asia, showed no detectable levels of piperlonguminine in analytical studies [6]. This absence indicates species-specific biosynthetic limitations or alternative metabolic pathways that preclude piperlonguminine accumulation in certain Piperaceae members.

Tissue-Specific Distribution Patterns

Within Piper longum, piperlonguminine demonstrates marked tissue-specific distribution patterns. Research indicates that fruit tissues contain the highest concentrations of the compound, with levels reaching 16.362 milligrams per gram in select chemotypes [8] [9]. This concentration pattern follows the general trend observed for piperine and other alkaloids, where reproductive tissues serve as primary storage sites for bioactive compounds [9].

Stem and leaf tissues exhibit moderate to lower concentrations of piperlonguminine, with stems containing intermediate levels and leaves showing the lowest concentrations among vegetative tissues [9]. Root tissues, the original source of piperlonguminine isolation, demonstrate moderate to high concentrations, serving as significant storage organs for the compound [9].

Geographic Variation and Chemotype Diversity

Geographic distribution studies reveal substantial intraspecific variation in piperlonguminine content across different collection sites. Populations collected from regions near the Ganges River in South 24 Parganas, West Bengal, demonstrated the highest piperine content, while urban areas such as Kolkata showed significantly reduced alkaloid concentrations [9]. This geographic variation reflects the influence of environmental factors, soil conditions, and anthropogenic pressures on secondary metabolite production.

The identification of distinct chemotypes within Piper longum populations underscores the genetic diversity underlying piperlonguminine biosynthesis. Elite chemotypes with enhanced alkaloid production have been identified for potential commercial cultivation and pharmaceutical applications [9].

Neotropical Species Occurrence

Several Neotropical Piper species demonstrate the presence of piperlonguminine or closely related compounds. Piper arboreum, distributed throughout South America, contains 4,5-dihydropiperiline, a structural analog of piperlonguminine [10]. Piper tuberculatum, another Neotropical species, incorporates labeled precursors into various piperamides, including trans-piplartine, which shares biosynthetic pathways with piperlonguminine [10].

These findings suggest that the biosynthetic capacity for piperlonguminine and related compounds extends beyond Asian Piper species, indicating ancient evolutionary origins for these metabolic pathways within the Piperaceae family.

Biogenetic Pathways and Precursor Molecules

The biosynthesis of piperlonguminine involves complex metabolic pathways that integrate primary and secondary metabolism through the coordination of aromatic amino acid metabolism and specialized enzymatic processes. Research has demonstrated the incorporation of fundamental precursor molecules into the piperlonguminine structure, revealing the underlying biogenetic mechanisms [11] [12].

Primary Precursor Incorporation

Experimental evidence confirms the incorporation of L-phenylalanine and L-lysine as primary precursors in piperlonguminine biosynthesis. Studies utilizing labeled precursors demonstrated the successful incorporation of L-[U-¹⁴C]phenylalanine and L-[U-¹⁴C]lysine into piperlonguminine in Piper longum [11] [12]. This dual precursor system reflects the mixed biosynthetic origin characteristic of piperamide alkaloids, where aromatic moieties derive from the shikimic acid pathway and nitrogen-containing components originate from amino acid metabolism [13] [10].

Shikimic Acid Pathway Contribution

The aromatic portion of piperlonguminine originates through the shikimic acid pathway, beginning with the condensation of phosphoenolpyruvic acid and D-erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonic acid 7-phosphate [14]. This pathway progresses through a series of enzymatic transformations involving 3-dehydroquinic acid, 3-dehydroshikimic acid, and ultimately shikimic acid formation [14].

The conversion of shikimic acid to chorismic acid represents a critical branching point in the biosynthetic pathway [14]. From chorismic acid, the pathway diverges toward aromatic amino acid biosynthesis, specifically leading to phenylalanine formation through the arogenate pathway [15]. Phenylalanine subsequently undergoes deamination via phenylalanine ammonia-lyase to produce cinnamic acid, the entry point into phenylpropanoid metabolism [15] [13].

Phenylpropanoid Pathway Elaboration

The phenylpropanoid pathway plays a central role in generating the aromatic framework of piperlonguminine. Cinnamic acid, formed through phenylalanine ammonia-lyase activity, serves as the primary aromatic precursor [13] [10]. This compound undergoes hydroxylation through cinnamate 4-hydroxylase to form p-coumaric acid, extending the aromatic modification potential [13].

Further pathway elaboration involves the formation of piperic acid, a direct precursor to the aromatic component of piperlonguminine. The conversion of phenylpropanoid intermediates to piperic acid requires specific hydroxylation and methylation reactions that generate the characteristic methylenedioxyphenyl structure observed in piperlonguminine [14].

Lysine-Derived Nitrogen Components

The nitrogen-containing isobutyl amide portion of piperlonguminine derives from lysine metabolism through a specialized pathway involving decarboxylation and oxidative deamination. Lysine decarboxylase catalyzes the conversion of L-lysine to cadaverine, releasing carbon dioxide in the process [14] [16]. Cadaverine subsequently undergoes oxidative deamination through diamine oxidase to form 1-piperideine [14].

The reduction of 1-piperideine yields piperidine, although piperlonguminine specifically incorporates an isobutylamine group rather than the piperidine ring system found in piperine [14]. This structural variation suggests specialized enzymatic mechanisms that direct lysine-derived intermediates toward isobutylamine formation rather than piperidine cyclization.

Enzymatic Mechanisms and Regulation

The biosynthesis of piperlonguminine requires coordinated activity of multiple enzyme systems spanning primary and secondary metabolism. Phenylalanine ammonia-lyase represents a key regulatory enzyme controlling carbon flux from primary metabolism into phenylpropanoid biosynthesis [15] [13]. This enzyme demonstrates tissue-specific expression patterns and responds to environmental stimuli that influence alkaloid production.

Lysine decarboxylase and amine oxidase activities regulate the supply of nitrogen-containing precursors essential for amide bond formation [16]. These enzymes show differential expression patterns that correspond to alkaloid accumulation profiles in different plant tissues.

Transcriptional Control and Gene Expression

Recent transcriptomic analyses have identified candidate genes involved in piperlonguminine biosynthesis pathways. Studies in Piper longum revealed the presence of transcripts encoding enzymes involved in aromatic amino acid metabolism, phenylpropanoid biosynthesis, and alkaloid formation [17]. These findings include genes encoding phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and various methyltransferases that may participate in piperlonguminine biosynthesis.

The identification of transcription factors belonging to the MYB, NAC, and bHLH families suggests complex regulatory networks governing piperlonguminine biosynthesis [17]. These transcription factors likely coordinate the expression of biosynthetic genes in response to developmental and environmental signals.

Metabolic Integration and Flux Control

The biosynthesis of piperlonguminine requires efficient integration of carbon and nitrogen metabolism to maintain adequate precursor supply. The pathway demands significant carbon resources from photosynthesis while simultaneously requiring nitrogen recycling mechanisms to prevent amino acid depletion [15]. This metabolic integration explains the tissue-specific distribution patterns observed for piperlonguminine, where metabolically active tissues serve as primary sites of accumulation.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Dates

2: Seok JS, Jeong CH, Petriello MC, Seo HG, Yoo H, Hong K, Han SG. Piperlongumine decreases cell proliferation and the expression of cell cycle-associated proteins by inhibiting Akt pathway in human lung cancer cells. Food Chem Toxicol. 2018 Jan;111:9-18. doi: 10.1016/j.fct.2017.10.058. Epub 2017 Nov 7. PubMed PMID: 29109039.

3: Liu D, Qiu XY, Wu X, Hu DX, Li CY, Yu SB, Pan F, Chen XQ. Piperlongumine suppresses bladder cancer invasion via inhibiting epithelial mesenchymal transition and F-actin reorganization. Biochem Biophys Res Commun. 2017 Dec 9;494(1-2):165-172. doi: 10.1016/j.bbrc.2017.10.061. Epub 2017 Oct 14. PubMed PMID: 29037814.

4: He H, Guo WW, Chen XQ, Zhao HY, Wu X. [Comparative metabolism of three amide alkaloids from Piper longum in five different species of liver microsomes]. Zhongguo Zhong Yao Za Zhi. 2016 Aug;41(16):3084-3089. doi: 10.4268/cjcmm20161624. Chinese. PubMed PMID: 28920353.

5: Wiemann J, Karasch J, Loesche A, Heller L, Brandt W, Csuk R. Piperlongumine B and analogs are promising and selective inhibitors for acetylcholinesterase. Eur J Med Chem. 2017 Oct 20;139:222-231. doi: 10.1016/j.ejmech.2017.07.081. Epub 2017 Aug 2. PubMed PMID: 28802122.

6: Park MJ, Lee DE, Shim MK, Jang EH, Lee JK, Jeong SY, Kim JH. Piperlongumine inhibits TGF-β-induced epithelial-to-mesenchymal transition by modulating the expression of E-cadherin, Snail1, and Twist1. Eur J Pharmacol. 2017 Oct 5;812:243-249. doi: 10.1016/j.ejphar.2017.07.036. Epub 2017 Jul 19. PubMed PMID: 28734931.

7: Zou Y, Yan C, Zhang H, Xu J, Zhang D, Huang Z, Zhang Y. Synthesis and evaluation of N-heteroaromatic ring-based analogs of piperlongumine as potent anticancer agents. Eur J Med Chem. 2017 Sep 29;138:313-319. doi: 10.1016/j.ejmech.2017.06.046. Epub 2017 Jun 27. PubMed PMID: 28686911.

8: Karki K, Hedrick E, Kasiappan R, Jin UH, Safe S. Piperlongumine Induces Reactive Oxygen Species (ROS)-Dependent Downregulation of Specificity Protein Transcription Factors. Cancer Prev Res (Phila). 2017 Aug;10(8):467-477. doi: 10.1158/1940-6207.CAPR-17-0053. Epub 2017 Jul 3. PubMed PMID: 28673967.

9: Sriwiriyajan S, Sukpondma Y, Srisawat T, Madla S, Graidist P. (-)-Kusunokinin and piperloguminine from Piper nigrum: An alternative option to treat breast cancer. Biomed Pharmacother. 2017 Aug;92:732-743. doi: 10.1016/j.biopha.2017.05.130. Epub 2017 Jun 4. PubMed PMID: 28586745.

10: Liu Q, Zhao D, Zhu X, Chen H, Yang Y, Xu J, Zhang Q, Fan A, Li N, Guo C, Kong Y, Lu Y, Chen X. Coloaded Nanoparticles of Paclitaxel and Piperlongumine for Enhancing Synergistic Antitumor Activities and Reducing Toxicity. J Pharm Sci. 2017 Oct;106(10):3066-3075. doi: 10.1016/j.xphs.2017.05.027. Epub 2017 May 26. PubMed PMID: 28552690.

11: Fan L, Cao X, Yan H, Wang Q, Tian X, Zhang L, He X, Borjihan G, Morigen. The synthetic antihyperlipidemic drug potassium piperate selectively kills breast cancer cells through inhibiting G1-S-phase transition and inducing apoptosis. Oncotarget. 2017 Jul 18;8(29):47250-47268. doi: 10.18632/oncotarget.16872. PubMed PMID: 28467790; PubMed Central PMCID: PMC5564562.

12: Zhang Y, Ma H, Wu Y, Wu Z, Yao Z, Zhang W, Zhuang C, Miao Z. Novel non-trimethoxylphenyl piperlongumine derivatives selectively kill cancer cells. Bioorg Med Chem Lett. 2017 Jun 1;27(11):2308-2312. doi: 10.1016/j.bmcl.2017.04.035. Epub 2017 Apr 13. PubMed PMID: 28434764.

13: Jin HO, Park JA, Kim HA, Chang YH, Hong YJ, Park IC, Lee JK. Piperlongumine downregulates the expression of HER family in breast cancer cells. Biochem Biophys Res Commun. 2017 May 13;486(4):1083-1089. doi: 10.1016/j.bbrc.2017.03.166. Epub 2017 Apr 1. PubMed PMID: 28377224.

14: Zhang B, Shi X, Xu G, Kang W, Zhang W, Zhang S, Cao Y, Qian L, Zhan P, Yan H, To KF, Wang L, Zou X. Elevated PRC1 in gastric carcinoma exerts oncogenic function and is targeted by piperlongumine in a p53-dependent manner. J Cell Mol Med. 2017 Jul;21(7):1329-1341. doi: 10.1111/jcmm.13063. Epub 2017 Feb 12. PubMed PMID: 28190297; PubMed Central PMCID: PMC5487922.

15: Xu X, Fang X, Wang J, Zhu H. Identification of novel ROS inducer by merging the fragments of piperlongumine and dicoumarol. Bioorg Med Chem Lett. 2017 Mar 1;27(5):1325-1328. doi: 10.1016/j.bmcl.2016.08.016. Epub 2016 Aug 6. PubMed PMID: 28159415.

16: Gu SM, Yun J, Son DJ, Kim HY, Nam KT, Kim HD, Choi MG, Choi JS, Kim YM, Han SB, Hong JT. Piperlongumine attenuates experimental autoimmune encephalomyelitis through inhibition of NF-kappaB activity. Free Radic Biol Med. 2017 Feb;103:133-145. doi: 10.1016/j.freeradbiomed.2016.12.027. Epub 2016 Dec 21. PubMed PMID: 28011150.

17: Lad NP, Kulkarni S, Sharma R, Mascarenhas M, Kulkarni MR, Pandit SS. Piperlongumine derived cyclic sulfonamides (sultams): Synthesis and in vitro exploration for therapeutic potential against HeLa cancer cell lines. Eur J Med Chem. 2017 Jan 27;126:870-878. doi: 10.1016/j.ejmech.2016.12.022. Epub 2016 Dec 10. PubMed PMID: 27987486.

18: Wang HB, Jin XL, Zheng JF, Wang F, Dai F, Zhou B. Developing piperlongumine-directed glutathione S-transferase inhibitors by an electrophilicity-based strategy. Eur J Med Chem. 2017 Jan 27;126:517-525. doi: 10.1016/j.ejmech.2016.11.034. Epub 2016 Nov 15. PubMed PMID: 27914365.

19: Wang Y, Chang J, Liu X, Zhang X, Zhang S, Zhang X, Zhou D, Zheng G. Discovery of piperlongumine as a potential novel lead for the development of senolytic agents. Aging (Albany NY). 2016 Nov 19;8(11):2915-2926. doi: 10.18632/aging.101100. PubMed PMID: 27913811; PubMed Central PMCID: PMC5191878.

20: Harshbarger W, Gondi S, Ficarro SB, Hunter J, Udayakumar D, Gurbani D, Singer WD, Liu Y, Li L, Marto JA, Westover KD. Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine. J Biol Chem. 2017 Jan 6;292(1):112-120. doi: 10.1074/jbc.M116.750299. Epub 2016 Nov 21. PubMed PMID: 27872191; PubMed Central PMCID: PMC5217671.